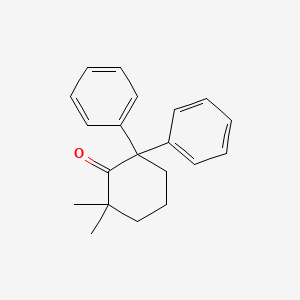
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is an organic compound with the molecular formula C20H22O and a molecular weight of 278.3881 g/mol It is a derivative of cyclohexanone, featuring two methyl groups and two phenyl groups attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- typically involves the alkylation of cyclohexanone with appropriate reagents to introduce the methyl and phenyl groups. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
Cyclohexanone: The parent compound with a simpler structure.
2,6-Diphenylcyclohexanone: A similar compound with phenyl groups at different positions.
2,2-Dimethylcyclohexanone: A compound with only methyl groups attached to the cyclohexane ring.
Uniqueness
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
50592-53-5 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-6,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C20H22O/c1-19(2)14-9-15-20(18(19)21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
InChI 键 |
LKGJEIWVWSCBGA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


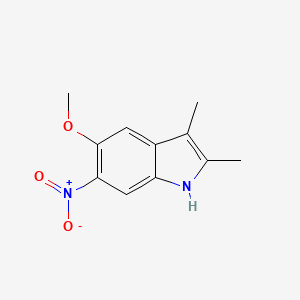
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
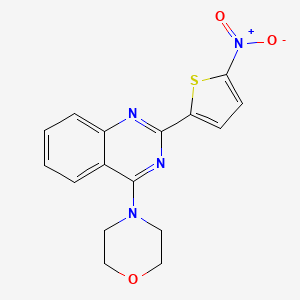

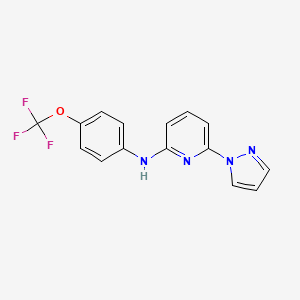
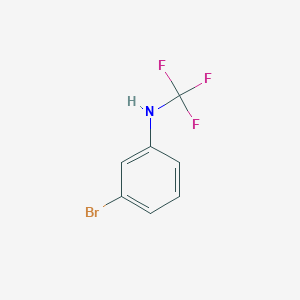

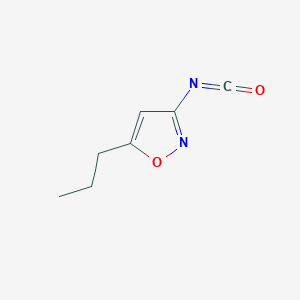
![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
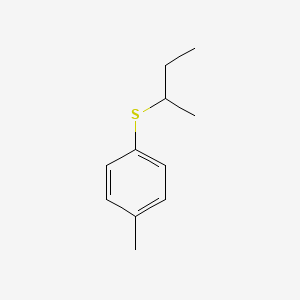
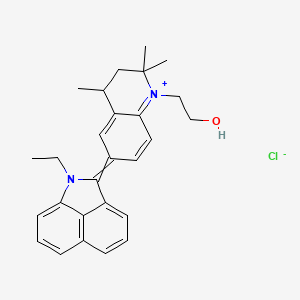
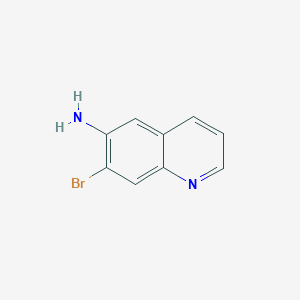
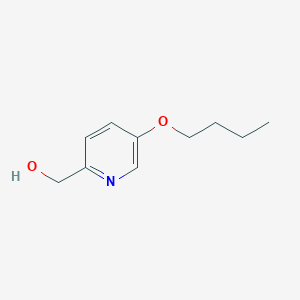
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
